

# Application Notes and Protocols for Reactions Involving 4-Bromophenylsulfur Pentafluoride

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## Compound of Interest

Compound Name: 4-Bromophenylsulfur pentafluoride

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This document provides detailed experimental procedures for common cross-coupling reactions involving **4-bromophenylsulfur pentafluoride**, a versatile building block in medicinal chemistry and materials science. The protocols and data presented are intended to serve as a starting point for researchers, and may require optimization for specific substrates and applications.

## Introduction

**4-Bromophenylsulfur pentafluoride** is a valuable synthetic intermediate characterized by the presence of a bromine atom, which serves as a handle for various cross-coupling reactions, and a pentafluorosulfanyl ( $\text{SF}_5$ ) group. The  $\text{SF}_5$  group is a unique electron-withdrawing moiety that can impart desirable properties to organic molecules, such as high stability, lipophilicity, and metabolic resistance. This makes it an attractive functional group in the design of novel pharmaceuticals, agrochemicals, and advanced materials.

This application note focuses on two of the most powerful and widely used palladium-catalyzed cross-coupling reactions for the functionalization of **4-bromophenylsulfur pentafluoride**: the Suzuki-Miyaura coupling and the Stille coupling.

## Suzuki-Miyaura Coupling of 4-Bromophenylsulfur Pentafluoride

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide. In the context of **4-bromophenylsulfur pentafluoride**, this reaction enables the synthesis of a wide range of 4-(pentafluorosulfanyl)biphenyl derivatives, which are important scaffolds in various fields of research.

## General Experimental Protocol: Suzuki-Miyaura Coupling

A general procedure for the Suzuki-Miyaura coupling of **4-bromophenylsulfur pentafluoride** with an arylboronic acid is as follows:

- **Reaction Setup:** In a flame-dried Schlenk flask or a microwave vial equipped with a magnetic stir bar, combine **4-bromophenylsulfur pentafluoride** (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g.,  $K_2CO_3$ ,  $Cs_2CO_3$ , or  $K_3PO_4$ ; 2.0-3.0 equiv.).
- **Catalyst Addition:** To the flask, add the palladium catalyst (e.g.,  $Pd(PPh_3)_4$ ,  $Pd(OAc)_2$ , or a pre-catalyst; 1-5 mol%) and, if necessary, a phosphine ligand (e.g.,  $PPh_3$ ,  $PCy_3$ , or a biarylphosphine ligand; 2-10 mol%).
- **Solvent Addition:** The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Under a positive pressure of the inert gas, add an anhydrous and degassed solvent or solvent mixture (e.g., toluene, 1,4-dioxane, or a mixture with water).
- **Reaction Execution:** The reaction mixture is heated to the desired temperature (typically between 80-120 °C) and stirred vigorously for the required time (2-24 hours), monitoring the reaction progress by TLC or GC-MS.
- **Work-up and Purification:** Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

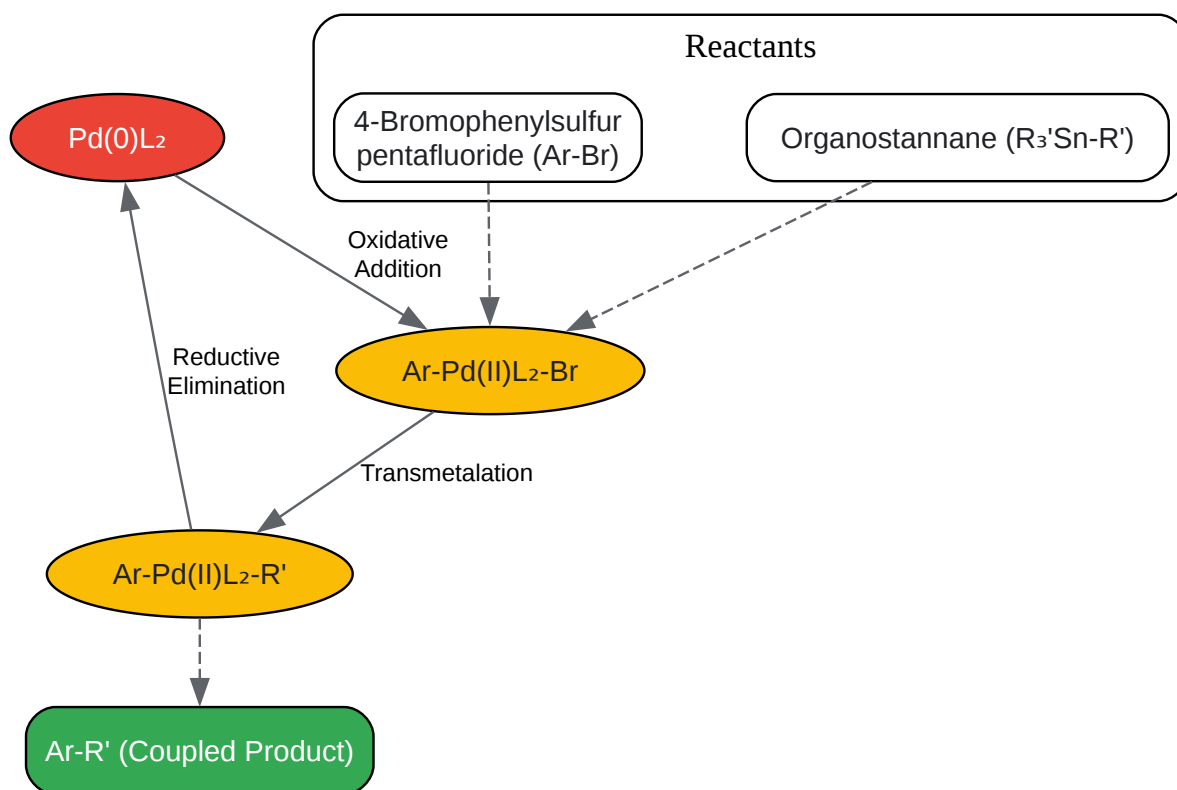
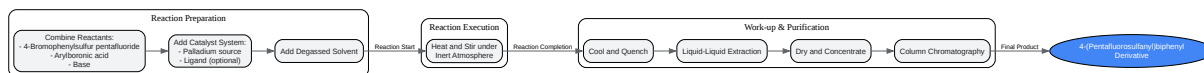
## Quantitative Data for Suzuki-Miyaura Coupling

The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of various aryl halides with arylboronic acids, providing a reference for the development of specific protocols for **4-bromophenylsulfur pentafluoride**.

Entry	Aryl Halide	Arylboronic Acid	Catalyst (mol %)	Ligand (mol %)	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
1	p-Bromoacetophenone	Phenylboronic acid	Pd(OAc) <sub>2</sub> (2)	PPh <sub>3</sub> (4)	K <sub>2</sub> CO <sub>3</sub>	Toluene/H <sub>2</sub> O	100	12	95
2	1-Bromo-4-fluorobenzene	4-Vinylphenylboronic acid	G-COOH-Pd-10	-	K <sub>2</sub> CO <sub>3</sub>	DMF/H <sub>2</sub> O	110	24	>95[1]
3	2-Iodo-4-nitrofluorobenzene	Arylboronic acid	Pd(OAc) <sub>2</sub> (5)	PPh <sub>3</sub> (10)	K <sub>2</sub> CO <sub>3</sub>	Dioxane	Reflux	-	81[2]

Note: The data in this table is illustrative and derived from reactions with similar aryl bromides. Actual yields with **4-bromophenylsulfur pentafluoride** may vary and require optimization.

## Experimental Workflow: Suzuki-Miyaura Coupling



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## References

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